Cas no 2003179-23-3 ((2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid)

(2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid 化学的及び物理的性質
名前と識別子
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- (2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid
- 2003179-23-3
- EN300-1300440
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- インチ: 1S/C8H15NO3/c1-12-7(5-2-3-5)4-6(9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)/t6-,7?/m1/s1
- InChIKey: DEJURHSAAQWQTN-ULUSZKPHSA-N
- SMILES: O(C)C(C[C@H](C(=O)O)N)C1CC1
計算された属性
- 精确分子量: 173.10519334g/mol
- 同位素质量: 173.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 5
- 複雑さ: 168
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.3
- トポロジー分子極性表面積: 72.6Ų
(2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1300440-1.0g |
(2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid |
2003179-23-3 | 1g |
$1599.0 | 2023-05-23 | ||
Enamine | EN300-1300440-2.5g |
(2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid |
2003179-23-3 | 2.5g |
$3136.0 | 2023-05-23 | ||
Enamine | EN300-1300440-10.0g |
(2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid |
2003179-23-3 | 10g |
$6882.0 | 2023-05-23 | ||
Enamine | EN300-1300440-0.1g |
(2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid |
2003179-23-3 | 0.1g |
$1408.0 | 2023-05-23 | ||
Enamine | EN300-1300440-2500mg |
(2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid |
2003179-23-3 | 2500mg |
$2492.0 | 2023-09-30 | ||
Enamine | EN300-1300440-500mg |
(2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid |
2003179-23-3 | 500mg |
$1221.0 | 2023-09-30 | ||
Enamine | EN300-1300440-0.05g |
(2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid |
2003179-23-3 | 0.05g |
$1344.0 | 2023-05-23 | ||
Enamine | EN300-1300440-5.0g |
(2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid |
2003179-23-3 | 5g |
$4641.0 | 2023-05-23 | ||
Enamine | EN300-1300440-0.5g |
(2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid |
2003179-23-3 | 0.5g |
$1536.0 | 2023-05-23 | ||
Enamine | EN300-1300440-100mg |
(2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid |
2003179-23-3 | 100mg |
$1119.0 | 2023-09-30 |
(2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
(2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acidに関する追加情報
Comprehensive Overview of (2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid (CAS No. 2003179-23-3)
The compound (2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid (CAS No. 2003179-23-3) is a specialized chiral amino acid derivative that has garnered significant attention in pharmaceutical and biochemical research. With its unique structural features, including a cyclopropyl group and a methoxy substitution, this molecule serves as a valuable building block in drug discovery and peptide synthesis. Its stereospecificity at the 2-position makes it particularly useful for designing enantiomerically pure compounds, a critical factor in modern medicinal chemistry.
Recent trends in drug development emphasize the importance of chiral intermediates like (2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid. Researchers are increasingly exploring its potential in targeting GPCRs (G-protein-coupled receptors) and enzyme inhibitors, aligning with the growing demand for precision medicine. The cyclopropyl moiety enhances metabolic stability, a feature highly sought after in the development of orally bioavailable drugs. This aligns with frequent search queries such as "chiral amino acids for drug design" and "metabolically stable peptide analogs."
The synthesis of CAS No. 2003179-23-3 often involves asymmetric catalysis or enzymatic resolution, reflecting advancements in green chemistry—a topic dominating scientific discussions due to environmental concerns. Its methoxy group contributes to improved solubility, addressing common challenges in formulation development. These properties make it a recurring subject in searches like "amino acid derivatives with enhanced solubility" and "sustainable synthesis of chiral compounds."
In analytical applications, (2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid is characterized using HPLC, NMR, and mass spectrometry, with its CAS No. 2003179-23-3 serving as a key identifier in chemical databases. The compound's purity and stereochemical integrity are critical for reproducibility, a focal point in QA/QC protocols for pharmaceutical manufacturing. This connects to trending searches on "analytical methods for chiral purity verification" and "regulatory compliance in amino acid production."
Beyond pharmaceuticals, this compound shows promise in bioconjugation and proteomics research, where its reactive amine group enables labeling strategies for target identification. Such applications resonate with the rising interest in precision diagnostics and theranostics, frequently queried in academic and industrial circles. The cyclopropyl ring's strain energy also makes it a candidate for studying conformational restriction in bioactive peptides—a hot topic in structural biology forums.
As the scientific community prioritizes AI-driven drug discovery, compounds like (2R)-2-amino-4-cyclopropyl-4-methoxybutanoic acid are increasingly featured in cheminformatics datasets. Their SMILES and InChIKey identifiers facilitate machine learning applications, linking to popular searches about "computational modeling of amino acid derivatives." This intersection of wet-lab chemistry and digital innovation underscores the compound's relevance in contemporary research paradigms.
Storage and handling of CAS No. 2003179-23-3 typically require anhydrous conditions to preserve its stability, reflecting broader industry standards for hygroscopic compounds. Such practical considerations are often explored in queries like "best practices for amino acid storage," highlighting the compound's alignment with real-world laboratory needs.
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